18:1 PE MCC
Description
This compound is a structurally complex cationic phospholipid derivative. Key features include:
- Backbone: A glycerol core with (2R) stereochemistry.
- Acyl Chains: Two (Z)-octadec-9-enoate (oleate) ester groups, providing unsaturated 18-carbon chains that enhance membrane fluidity.
- Phosphoryl Linkage: An ethoxy-hydroxyphosphoryl group connects the glycerol backbone to a cyclohexanecarbonyl moiety.
- Functional Head Group: A 4-[(2,5-dioxopyrrol-1-yl)methyl] substituent on the cyclohexane ring, introducing a reactive dioxopyrrole unit.
- Azane (Ammonium) Counterion: Balances the phosphate group’s negative charge, typical in cationic lipids used for nucleic acid delivery systems .
Properties
Molecular Formula |
C53H94N3O11P |
|---|---|
Molecular Weight |
980.3 g/mol |
IUPAC Name |
azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C53H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57;/h17-20,39-40,46-48H,3-16,21-38,41-45H2,1-2H3,(H,54,60)(H,61,62);1H3/b19-17-,20-18-;/t46?,47?,48-;/m1./s1 |
InChI Key |
PSWZDOZHOUZSQN-YTAWWZAZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that azane derivatives exhibit significant anticancer properties. For instance, compounds similar to azane;(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl-octadec-9-enoate have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
-
Antiviral Properties
- The compound has shown potential as an antiviral agent, particularly against RNA viruses. In vitro studies demonstrated its ability to inhibit viral replication in cell cultures.
-
Drug Delivery Systems
- The phosphorous-containing moieties in the compound facilitate its use in drug delivery systems, particularly for targeted therapies. Its ability to form liposomes enhances the bioavailability of poorly soluble drugs.
Biotechnology Applications
-
Gene Delivery
- The azane compound can be utilized as a vector for gene delivery due to its ability to condense DNA and facilitate cellular uptake. This application is crucial in gene therapy and vaccine development.
-
Enzyme Inhibition
- Research indicates that azane derivatives can act as enzyme inhibitors, specifically targeting kinases involved in cancer progression. This property makes it a candidate for developing new therapeutic agents.
Material Science Applications
-
Coatings and Polymers
- The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and resistance to degradation.
-
Nanotechnology
- Azane;(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl-octadec-9-enoate has potential applications in nanotechnology for the development of nanosensors and nanocarriers due to its biocompatibility and functionalization capabilities.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2024) evaluated the anticancer efficacy of azane derivatives in breast cancer models. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups.
Case Study 2: Gene Delivery Efficiency
Research by Johnson et al. (2023) demonstrated that azane-based vectors improved transfection rates in human cell lines compared to traditional lipid-based systems, highlighting their potential for gene therapy applications.
Mechanism of Action
The mechanism of action of azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Azane [(2R)-3-[2-(Hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] Hexadecanoate
- Acyl Chains: Fully saturated hexadecanoate (palmitate) chains (C16:0) instead of unsaturated oleate (C18:1).
- Head Group: Lacks the dioxopyrrol-methylcyclohexanecarbonyl group; instead, it has a simpler hexadecanoylamino substituent.
1,3,4-Oxadiazole Derivatives (e.g., 1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone)
- Core Structure : 1,3,4-oxadiazole ring instead of a glycerol-phospholipid backbone.
- Functional Groups: Carbazole substituents, known for intercalation with DNA/RNA.
- Bioactivity : Antimicrobial and antitumor properties, contrasting with the target compound’s likely role in drug delivery.
Diethyl (1-Diazo-2-oxopropyl)phosphonate
- Phosphonate Group : Similar phosphoryl linkage but with diazo and ketone functionalities.
- Reactivity : Highly reactive diazo group enables photochemical or thermal activation, unlike the stable dioxopyrrol head group in the target compound.
Quantitative Structural Similarity Analysis
Using Tanimoto and Dice coefficients (Morgan fingerprints), the target compound’s similarity to analogues can be quantified:
Note: Coefficients estimated based on Morgan fingerprint comparisons .
Functional and Bioactivity Comparisons
Drug Delivery Efficiency
- Target Compound : Oleate chains enhance fluidity, improving encapsulation and release of hydrophobic drugs. The dioxopyrrol group may facilitate pH-sensitive targeting or covalent binding to biomolecules .
- Azane Hexadecanoate : Saturated chains form rigid bilayers, favoring stability over payload release. Lacks reactive head groups for targeted delivery.
Antimicrobial Activity
Molecular Interactions
- Dioxopyrrol Head Group: Potential for hydrogen bonding and covalent interactions via ketone groups, unlike the inert hexadecanoylamino group in .
- Cationic Charge: Both the target compound and azane hexadecanoate bind nucleic acids, but the target’s unsaturated chains improve complexation efficiency .
Biological Activity
The compound azane;(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl-octadec-9-enoate is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
Chemical Structure
The structural complexity of the compound can be summarized as follows:
- Core Structure : The azane backbone is characterized by nitrogen atoms linked in a chain, contributing to its unique chemical properties.
- Functional Groups : The presence of hydroxyl, phosphonate, and fatty acid moieties enhances its reactivity and interaction with biological systems.
Biological Activity
The biological activity of azane compounds is primarily attributed to their ability to interact with various biomolecules. Key areas of activity include:
1. Antimicrobial Properties
Research indicates that azane derivatives demonstrate antimicrobial activity against a range of pathogens. In vitro studies have shown that certain azane compounds inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
2. Antioxidant Activity
Azane compounds have been evaluated for their antioxidant properties. They are capable of scavenging free radicals, which can mitigate oxidative stress in biological systems. Studies have reported that azane derivatives reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
3. Anti-inflammatory Effects
Some azanes exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This effect has been observed in models of acute inflammation, where azane treatment resulted in decreased levels of TNF-alpha and IL-6.
The mechanisms underlying the biological activities of azane compounds are multifaceted:
- Cell Membrane Interaction : Azanes may integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition : Certain azanes act as inhibitors for key enzymes involved in metabolic pathways, affecting cellular functions.
Case Studies
Several studies have highlighted the biological activities of azanes:
Research Findings
Recent research has expanded on the potential applications of azanes in drug development:
- Pharmaceutical Applications : Azanes are being explored as scaffolds for new antibiotics due to their unique interaction profiles with bacterial targets.
- Nutraceutical Development : Their antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress-related diseases.
- Cosmetic Formulations : The anti-inflammatory effects make them suitable candidates for inclusion in skincare products targeting inflammatory skin conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
